2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide
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Description
Scientific Research Applications
Structural Analysis and Conformation
- Research reveals that compounds related to the specified chemical have a folded conformation about certain carbon atoms, leading to specific angular relationships between pyrimidine rings and benzene rings, which are stabilized by intramolecular hydrogen bonding. This structural insight can be crucial for understanding the molecular interactions and stability of the compound (Subasri et al., 2016).
Synthesis and Chemical Reactions
- The compound's related pyrimidine moieties have been synthesized through various reactions, including condensation and phosgene reactions. These processes are essential for creating derivatives with potential biological activities and for structural modifications that can enhance certain properties (Yale & Spitzmiller, 1977).
Biological Activities
- Derivatives of the compound have been synthesized and evaluated for various biological activities, including antimicrobial, antifungal, and antituberculosis activities. The structural basis and synthesis methods contribute to the understanding of the compound's potential in medicinal chemistry (Soni & Patel, 2017).
Insecticidal and Antibacterial Potential
- Compounds structurally related to the chemical have been evaluated for their insecticidal and antibacterial potential. The synthesis and structure-activity relationship studies of these compounds provide insights into their potential utility in developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).
Properties
IUPAC Name |
2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(4-butylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-2-3-7-20-10-12-22(13-11-20)28-25(31)18-30-19-27-24-14-15-29(17-23(24)26(30)32)16-21-8-5-4-6-9-21/h4-6,8-13,19H,2-3,7,14-18H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKFKBUBUIEPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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